Bsh-IN-1

Description

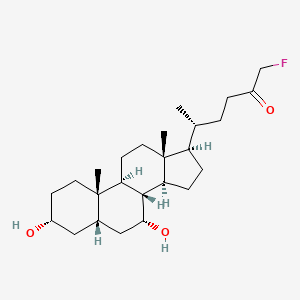

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVGNIBMZHDZLL-GDQMVUAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bsh-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Bsh-IN-1, a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a rationally designed, covalent pan-inhibitor of gut bacterial bile salt hydrolases (BSHs).[1][2] These enzymes are critical in the microbial transformation of primary bile acids into secondary bile acids within the gastrointestinal tract.[2][3] The primary mechanism of action of this compound involves the irreversible inactivation of BSHs through the formation of a covalent bond with the catalytic cysteine residue (Cys2) in the enzyme's active site.[2][3]

The inhibitor is designed with an alpha-fluoromethyl ketone (α-FMK) "warhead" that acts as an electrophile.[2][3] The catalytic cysteine in the BSH active site performs a nucleophilic attack on the carbon of the α-FMK group. This leads to the formation of a stable thioether bond, thus permanently inactivating the enzyme.[3] This covalent inhibition is highly effective even in the presence of high concentrations of the native BSH substrates.[3] this compound has demonstrated broad-spectrum activity against BSHs from both Gram-positive and Gram-negative bacteria.[1] Furthermore, it is selective for BSHs over host receptors involved in bile acid signaling, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5).[4]

By inhibiting BSH activity, this compound effectively modulates the composition of the bile acid pool in the gut, leading to a decrease in deconjugated bile acids.[2][4] This targeted modulation of the gut microbiome's metabolic output presents a powerful tool for studying the physiological roles of bile acids and offers a potential therapeutic strategy for conditions influenced by bile acid signaling.

Quantitative Data

The inhibitory potency of this compound has been quantified against recombinant BSHs from different bacterial species and in whole-cell assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme/Organism | Assay Type | IC50 (nM) | Reference |

| Bifidobacterium longum BSH | Recombinant Enzyme | 108 | [1] |

| Bacteroides thetaiotaomicron BSH | Recombinant Enzyme | 427 | [1] |

| Bifidobacterium adolescentis | Growing Bacterial Culture | 237 | [1] |

| Bacteroides thetaiotaomicron | Growing Bacterial Culture | 1070 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Bile Salt Hydrolase (BSH) Activity Assay using UPLC-MS

This protocol is for determining the inhibitory activity of this compound against purified recombinant BSH or in complex biological mixtures like fecal slurries.

Materials:

-

Recombinant BSH enzyme

-

This compound

-

Conjugated bile acid substrate mix (e.g., tauro-β-muricholic acid, taurocholic acid, tauro-ursodeoxycholic acid, and taurodeoxycholic acid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

UPLC-MS system

Procedure:

-

Enzyme-Inhibitor Pre-incubation:

-

Prepare a solution of recombinant BSH (e.g., 200 nM) in PBS.

-

Add this compound to the enzyme solution at the desired final concentration (e.g., for IC50 determination, a serial dilution is used).

-

Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes.

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add the conjugated bile acid substrate mix to a final concentration of 100 µM.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling and Quenching:

-

Collect aliquots of the reaction mixture at various time points (e.g., 0, 2, and 21 hours).

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to precipitate the protein.

-

-

Sample Preparation for UPLC-MS:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried sample in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

UPLC-MS Analysis:

-

Inject the prepared sample onto a reverse-phase UPLC column (e.g., C18).

-

Elute the bile acids using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Detect the parent and product ions using a mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

-

Quantify the deconjugated bile acids by comparing their peak areas to that of the internal standard.

-

In-Gel Fluorescence Labeling for Target Engagement

This protocol is used to visualize the covalent binding of a probe version of this compound to its target BSH in a complex protein mixture.

Materials:

-

A "clickable" version of this compound (e.g., containing an azide or alkyne handle).

-

Bacterial cell culture expressing the target BSH.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Fluorescent reporter molecule with a complementary click chemistry handle (e.g., alkyne-fluorophore or azide-fluorophore).

-

Click chemistry reaction cocktail (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA).

-

SDS-PAGE gels and running buffer.

-

Fluorescence gel imager.

Procedure:

-

Labeling in Live Cells:

-

Treat the bacterial cell culture with the clickable this compound probe for a defined period.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells in a suitable lysis buffer to release the proteins.

-

Quantify the protein concentration of the lysate.

-

-

Click Chemistry Reaction:

-

To a defined amount of protein lysate, add the fluorescent reporter molecule.

-

Add the click chemistry reaction cocktail to catalyze the cycloaddition reaction between the probe-labeled BSH and the fluorescent reporter.

-

Incubate the reaction at room temperature, protected from light.

-

-

SDS-PAGE:

-

Add SDS-PAGE sample loading buffer to the reaction mixture.

-

Separate the proteins by SDS-PAGE.

-

-

In-Gel Fluorescence Imaging:

-

Wash the gel with water.

-

Visualize the fluorescently labeled proteins directly in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Mass Spectrometry for Covalent Modification Site Identification

This protocol is for identifying the specific amino acid residue on BSH that is covalently modified by this compound.

Materials:

-

Recombinant BSH enzyme.

-

This compound.

-

Denaturing buffer (e.g., containing urea or guanidinium HCl).

-

Reducing agent (e.g., dithiothreitol, DTT).

-

Alkylating agent (e.g., iodoacetamide, IAA).

-

Protease (e.g., trypsin).

-

LC-MS/MS system.

Procedure:

-

Protein Labeling and Denaturation:

-

Incubate recombinant BSH with an excess of this compound to ensure complete labeling.

-

Denature the labeled protein in a denaturing buffer.

-

-

Reduction and Alkylation:

-

Reduce the disulfide bonds in the protein by adding DTT and incubating.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark. This step is to cap any unmodified cysteines.

-

-

Proteolytic Digestion:

-

Dilute the denatured protein solution to reduce the denaturant concentration to a level compatible with the chosen protease.

-

Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

-

-

LC-MS/MS Analysis:

-

Inject the peptide mixture onto a reverse-phase LC column coupled to a mass spectrometer.

-

Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

Acquire mass spectra in a data-dependent acquisition mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the protein sequence of BSH using a database search engine.

-

Specify the mass of the this compound adduct on cysteine as a variable modification in the search parameters.

-

Identify the peptide spectrum that matches the this compound modified peptide and confirm the modification site on Cys2.

-

References

- 1. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

what is Bsh-IN-1 and how does it work

An In-depth Technical Guide to Bsh-IN-1: A Covalent Pan-Inhibitor of Gut Bacterial Bile Salt Hydrolases

Introduction

This compound, also referred to as compound 7 in initial development studies, is a potent, covalent, and gut-restricted inhibitor of bile salt hydrolases (BSHs), enzymes exclusively produced by gut bacteria.[1][2] These enzymes play a critical gatekeeper role in the metabolism of bile acids, catalyzing the deconjugation of primary bile acids secreted by the host.[2][3] This step is essential for the subsequent formation of secondary bile acids by other microbial enzymes. By inhibiting BSHs, this compound provides a powerful chemical tool to modulate the bile acid pool and study its downstream effects on host physiology, metabolism, and immunity.[2][4][5] This guide details the mechanism of action, quantitative inhibitory data, and key experimental protocols related to this compound.

Core Mechanism of Action

This compound was rationally designed as a covalent inhibitor to achieve high potency and selectivity, even in the high-concentration substrate environment of the gut.[4] Its structure is based on a bile acid scaffold, which provides affinity for the BSH active site. The molecule is equipped with an alpha-fluoromethyl ketone (α-FMK) electrophilic "warhead" that is key to its mechanism.[2]

All BSH enzymes, despite sequence divergence across different bacterial species, possess a highly conserved active site featuring a catalytic cysteine residue (Cys2).[2][4][5] The mechanism of this compound involves the following steps:

-

The bile acid-like core of this compound positions the inhibitor within the hydrophobic active site of the BSH enzyme.

-

The catalytic Cys2 residue performs a nucleophilic attack on the ketone of the α-FMK group.

-

This attack leads to the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, effectively inactivating it.[2]

This covalent and irreversible inhibition makes this compound a highly effective pan-inhibitor of BSHs from a wide range of gut bacteria, including both Gram-positive and Gram-negative species.[2][4]

Signaling Pathway: BSH Inhibition and Bile Acid Metabolism

Bile salt hydrolases are the gateway enzymes in the conversion of host-produced primary bile acids to bacterially produced secondary bile acids. By inhibiting BSH, this compound effectively blocks this entire pathway, leading to an accumulation of conjugated primary bile acids and a reduction in both deconjugated primary and all secondary bile acids. This has significant implications for host signaling, as different bile acids interact with host receptors like the Farnesoid X Receptor (FXR) and TGR5 to regulate metabolic and immune processes.[1][5] this compound itself is highly selective for BSHs and does not significantly affect host receptors like FXR or the G protein-coupled bile acid activated receptor (GP-BAR) at concentrations up to 100 µM.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BSH-TRAP: Bile salt hydrolase tagging and retrieval with activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 5. Bile salt hydrolase - Wikipedia [en.wikipedia.org]

Bsh-IN-1: A Pan-Inhibitor of Bile Salt Hydrolase for Modulating the Gut Microbiome and Host Physiology

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The gut microbiome plays a pivotal role in host health and disease, in part through its metabolism of bile acids. Bile salt hydrolases (BSHs) are enzymes expressed by a wide range of gut bacteria that catalyze the deconjugation of primary bile acids, a crucial gateway step in the formation of secondary bile acids.[1][2][3] These secondary bile acids act as signaling molecules, modulating host metabolic and immune pathways through receptors such as the farnesoid X receptor (FXR).[2][4] The development of potent and specific inhibitors of BSHs is a critical step towards understanding and manipulating the intricate crosstalk between the gut microbiome and its host. Bsh-IN-1 is a novel, potent, and covalent pan-inhibitor of gut bacterial BSHs, offering a powerful tool to investigate the physiological consequences of BSH inhibition.[1][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and detailed experimental protocols for its study.

Mechanism of Action

This compound is a rationally designed covalent inhibitor that targets the conserved catalytic cysteine residue within the active site of BSHs.[1][6] The inhibitor features a chenodeoxycholic acid scaffold, which is recognized by a broad spectrum of BSHs, and is armed with an alpha-fluoromethyl ketone (α-FMK) "warhead."[1][6] This electrophilic moiety forms a stable covalent bond with the nucleophilic thiol group of the catalytic cysteine, leading to irreversible inactivation of the enzyme.[1] Mass spectrometry analysis has confirmed the covalent modification of the catalytic Cys2 residue of BSH by this compound.[7][8] Due to its covalent mechanism, this compound exhibits high potency and prolonged duration of action.[1]

Data Presentation

The inhibitory activity of this compound has been quantified against BSHs from various bacterial species, both as recombinant enzymes and in growing bacterial cultures. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against Recombinant Bile Salt Hydrolases

| Target BSH | Bacterial Species | Gram Status | IC50 (nM) | Reference |

| BSH | Bifidobacterium longum | Gram-positive | 108 | [9][10] |

| BSH | Bacteroides thetaiotaomicron | Gram-negative | 427 | [9][10] |

Table 2: Inhibitory Activity of this compound in Growing Bacterial Cultures

| Bacterial Species | Gram Status | IC50 (nM) | Reference |

| Bifidobacterium adolescentis | Gram-positive | 237 | [11] |

| Bacteroides thetaiotaomicron | Gram-negative | 1070 | [11] |

Table 3: In Vivo Efficacy of this compound in Mice

| Parameter | Animal Model | Dosage and Administration | Effect | Reference |

| Fecal BSH Activity | C57BL/6 mice | 10 mg/kg, single oral gavage | Decreased BSH activity | [9][10] |

| Fecal Bile Acid Composition | C57BL/6 mice | 10 mg/kg, single oral gavage | Decreased deconjugated bile acids | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound (Representative Protocol)

While the exact, detailed synthesis protocol for this compound is proprietary, the following is a representative procedure for the synthesis of similar alpha-fluoromethyl ketone derivatives of bile acids, based on established chemical literature.[8][12][13]

Materials:

-

Chenodeoxycholic acid

-

Oxalyl chloride

-

(Trimethylsilyl)diazomethane

-

Hydrogen fluoride-pyridine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Other necessary solvents and reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Acid Chloride Formation: Dissolve chenodeoxycholic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C and stir for 2-3 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add (trimethylsilyl)diazomethane solution dropwise and stir the reaction mixture overnight at room temperature. Quench the reaction carefully with acetic acid.

-

α-Fluoromethyl Ketone Formation: To the crude diazoketone solution in DCM at 0°C, add hydrogen fluoride-pyridine dropwise. Stir for 1-2 hours at 0°C. Carefully quench the reaction with saturated sodium bicarbonate solution.

-

Work-up and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final alpha-fluoromethyl ketone derivative.

Expression and Purification of Recombinant BSH

This protocol is adapted from methods described for the expression and purification of recombinant BSH from various bacterial sources.[3][9][14][15]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

LB broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., PBS with 1 mM DTT)

Procedure:

-

Transformation and Culture: Transform the expression plasmid containing the BSH gene into the E. coli expression strain. Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C.

-

Induction: Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged BSH with elution buffer.

-

Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

Bile Salt Hydrolase (BSH) Activity Assay

Several methods can be used to determine BSH activity. Below are protocols for a qualitative plate assay and a quantitative assay using UPLC-MS.[1][16][17]

3.1. Qualitative Plate Assay

-

Prepare MRS agar plates supplemented with 0.5% (w/v) of a specific conjugated bile salt (e.g., taurocholic acid) and 0.37 g/L CaCl₂.

-

Spot bacterial cultures onto the agar surface.

-

Incubate the plates anaerobically at 37°C for 48-72 hours.

-

BSH activity is indicated by the formation of a precipitate (halo) around the bacterial colonies due to the deconjugated bile salt precipitating out of the solution.

3.2. Quantitative UPLC-MS Assay

-

Reaction Setup: In a microcentrifuge tube, combine recombinant BSH (e.g., 200 nM) with the inhibitor (this compound) at various concentrations in a suitable buffer (e.g., PBS, pH 7.4). Pre-incubate for 30 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding a mixture of conjugated bile acids (e.g., 100 µM final concentration of an equimolar mix of tauro-β-muricholic acid, taurocholic acid, tauro-ursodeoxycholic acid, and tauro-deoxycholic acid).[7]

-

Time-course Analysis: At various time points, quench the reaction by adding an equal volume of ice-cold methanol.

-

Sample Preparation: Centrifuge the quenched reactions to pellet the protein. Transfer the supernatant to a new tube and dry it down under a stream of nitrogen.

-

UPLC-MS Analysis: Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol in water) and analyze by UPLC-MS to quantify the remaining conjugated bile acids and the newly formed deconjugated bile acids.[7]

In Vivo Administration of this compound in Mice

This protocol is based on the in vivo studies described for this compound.[9][10][13]

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]

-

Oral gavage needles

Procedure:

-

Animal Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week before the experiment.

-

Inhibitor Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

-

Administration: Administer a single dose of the this compound solution or vehicle control to the mice via oral gavage.

-

Fecal Sample Collection: Collect fecal pellets at various time points post-gavage (e.g., 12, 24, 36, 48 hours).

-

Analysis: Analyze the fecal samples for BSH activity and bile acid composition using the UPLC-MS method described above.

Mass Spectrometry Analysis of Covalent Adduct (Representative Protocol)

This protocol outlines a general workflow for the analysis of covalent protein-inhibitor complexes using top-down mass spectrometry.[11][17]

Materials:

-

Purified recombinant BSH

-

This compound

-

Mass spectrometer capable of top-down analysis (e.g., Orbitrap or FT-ICR)

-

LC system for online desalting

Procedure:

-

Complex Formation: Incubate purified BSH with an excess of this compound for a sufficient time to ensure complete labeling.

-

Sample Preparation: Remove excess, unbound inhibitor by buffer exchange using a desalting column or spin concentrator.

-

Intact Mass Analysis: Infuse the protein-inhibitor complex into the mass spectrometer. Acquire spectra in intact protein mode to determine the mass shift corresponding to the covalent adduction of this compound.

-

Top-Down Fragmentation: Isolate the precursor ion of the BSH-Bsh-IN-1 complex in the gas phase and subject it to fragmentation using methods like electron-transfer dissociation (ETD) or electron-capture dissociation (ECD).

-

Data Analysis: Analyze the fragmentation spectra to identify the specific amino acid residue that is modified by this compound. The absence of fragment ions corresponding to cleavage C-terminal to the modified cysteine will pinpoint the site of covalent attachment.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action and its impact on bile acid signaling.

Caption: Overall experimental workflow for the evaluation of this compound.

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway in the gut-liver axis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Development of a covalent inhibitor of gut bacterial bile salt hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile salt hydrolase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrostatic Interactions Dictate Bile Salt Hydrolase Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Bile salt hydrolases: Structure and function, substrate preference, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

Bsh-IN-1: A Technical Guide to a Potent Inhibitor of Gut Microbial Bile Salt Hydrolases for Microbiome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bsh-IN-1, a covalent pan-inhibitor of gut bacterial bile salt hydrolases (BSHs). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: The Role of Bile Salt Hydrolases in the Gut Microbiome

Bile salt hydrolases (BSHs) are enzymes produced by a wide range of gut bacteria. They play a critical "gateway" role in the metabolism of bile acids.[1] Primary bile acids, synthesized in the liver and conjugated to either glycine or taurine, are secreted into the intestine to aid in lipid digestion.[2] Gut microbial BSHs catalyze the deconjugation of these primary bile acids, a necessary first step for their subsequent conversion into secondary bile acids by other bacterial enzymes.[2] These secondary bile acids can then act as signaling molecules, interacting with host receptors such as the farnesoid X receptor (FXR) to regulate host metabolism and immunity.[3][4][5] Given this central role, the targeted inhibition of BSH activity presents a powerful tool to modulate the gut microbiome's influence on host physiology.

This compound: A Potent and Selective Covalent Inhibitor

This compound is a rationally designed, potent, and covalent inhibitor of BSHs.[3][6] Its design is based on the conserved catalytic mechanism of BSHs, which utilize a key cysteine residue in their active site.[7] this compound possesses an alpha-fluoromethyl ketone "warhead" that covalently modifies this catalytic cysteine, leading to irreversible inhibition.[7] This targeted mechanism provides high selectivity for BSHs over host receptors like FXR and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[3]

Mechanism of Action

The proposed mechanism of this compound involves the nucleophilic attack by the catalytic cysteine of BSH on the electrophilic ketone of the inhibitor. This forms a stable, covalent bond, thereby inactivating the enzyme.

Figure 1: Covalent Inhibition of BSH by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both recombinant BSH enzymes and in live bacterial cultures, as well as in vivo.

| Assay Type | Bacterial Species | BSH Type | IC50 (nM) | Reference |

| Recombinant Enzyme | Bifidobacterium longum | Gram-positive | 108 | [6] |

| Recombinant Enzyme | Bacteroides thetaiotaomicron | Gram-negative | 427 | [6] |

| Growing Bacterial Culture | Bifidobacterium adolescentis | Gram-positive | 237 | [6] |

| Growing Bacterial Culture | Bacteroides thetaiotaomicron | Gram-negative | 1070 | [6] |

| In Vivo Study (Mice) | Parameter | Value/Effect | Reference |

| Dosage | Single oral gavage | 10 mg/kg | [6] |

| Fecal BSH Activity | Significant decrease | Observed 1 and 1.5 days post-gavage | [7] |

| Fecal Bile Acids | Significant increase in conjugated bile acids | Observed 1 day post-gavage | [7] |

| Fecal Bile Acids | Significant decrease in deconjugated bile acids | Observed 1 day post-gavage | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving this compound.

In Vitro BSH Inhibition Assay (Recombinant Enzyme)

This protocol details the procedure for assessing the inhibitory activity of this compound against purified recombinant BSH.

Materials:

-

Recombinant BSH (e.g., from B. longum or B. thetaiotaomicron)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: A mixture of tauro-conjugated bile acids (e.g., taurocholic acid (TCA), taurodeoxycholic acid (TDCA))

-

96-well microplate

-

Plate reader or UPLC-MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add recombinant BSH to the assay buffer to a final concentration of 200 nM.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.

-

Initiate the reaction by adding the bile acid substrate mixture to a final concentration of 100 µM.

-

Incubate the reaction at 37°C.

-

Monitor the deconjugation of the bile acid substrates over time using UPLC-MS to measure the formation of deconjugated bile acids.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Inhibition of BSH Activity in Bacterial Cultures

This protocol outlines the methodology to evaluate the efficacy of this compound in inhibiting BSH activity in growing bacterial cultures.

Materials:

-

Bacterial strains (e.g., B. adolescentis, B. thetaiotaomicron)

-

Appropriate anaerobic growth medium (e.g., GAM broth)

-

This compound

-

Mixture of conjugated bile acids

-

Anaerobic chamber

-

Spectrophotometer

-

UPLC-MS system

Procedure:

-

Culture the bacterial strains under anaerobic conditions to the desired optical density (e.g., mid-log phase).

-

In an anaerobic chamber, dilute the cultures to a starting OD600 of approximately 0.05 in fresh medium.

-

Add varying concentrations of this compound and the conjugated bile acid mixture (e.g., 100 µM final concentration) to the cultures.

-

Incubate the cultures anaerobically at 37°C.

-

At various time points, collect aliquots of the culture supernatant.

-

Analyze the supernatant using UPLC-MS to quantify the concentration of deconjugated bile acids.

-

Determine the IC50 of this compound for BSH activity in the growing cultures.

In Vivo Mouse Model for BSH Inhibition

This protocol describes the in vivo administration of this compound to mice and the subsequent analysis of fecal samples to assess its impact on gut microbial BSH activity and the bile acid pool.

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Metabolic cages for fecal collection

-

UPLC-MS system for bile acid analysis

Procedure:

-

Acclimate C57BL/6 mice to individual housing in metabolic cages.

-

Administer a single dose of this compound (10 mg/kg) or vehicle control via oral gavage.

-

Collect fecal samples at predetermined time points (e.g., 0, 24, 36, 48, and 72 hours post-gavage).

-

Immediately freeze the fecal samples at -80°C until analysis.

-

For BSH activity measurement, homogenize a portion of the fecal sample in an appropriate buffer. Incubate the homogenate with a conjugated bile acid substrate and measure the rate of deconjugation.

-

For bile acid profiling, extract bile acids from a separate portion of the fecal sample using a suitable solvent (e.g., methanol).

-

Analyze the bile acid extracts using UPLC-MS to quantify the levels of various conjugated and deconjugated bile acids.

-

Compare the BSH activity and bile acid profiles between the this compound treated and vehicle control groups.

Figure 2: Experimental Workflow for this compound Evaluation.

Signaling Pathway: BSH Inhibition and Host Receptor Modulation

The inhibition of BSH by this compound has significant downstream effects on host signaling pathways that are regulated by bile acids. By preventing the deconjugation of primary bile acids, this compound reduces the pool of substrates available for the bacterial production of secondary bile acids. This, in turn, alters the activation of host receptors like FXR.

Figure 3: this compound Modulates the BSH-FXR Signaling Axis.

Conclusion

This compound is a valuable chemical tool for researchers studying the intricate relationship between the gut microbiome and host physiology. Its potency, selectivity, and in vivo efficacy make it an ideal probe for dissecting the roles of microbial bile acid metabolism in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing gut microbiome research and exploring new therapeutic strategies.

References

- 1. Discovery of Bile Salt Hydrolase Inhibitors Using an Efficient High-Throughput Screening System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a UPLC-MS/MS method for simultaneous quantification of 7 bile acids in feces: application to UC mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 5. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid quantitation by UPLC-MS/MS of murine cecal and fecal content. [bio-protocol.org]

- 7. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]

Bsh-IN-1 as a chemical probe for bile acid studies

An In-Depth Technical Guide to Bsh-IN-1: A Chemical Probe for Bile Acid Studies

Introduction

The gut microbiome plays a pivotal role in host physiology, partly through its extensive metabolism of bile acids. Bile Salt Hydrolases (BSHs) are enzymes expressed by a wide range of gut bacteria that catalyze the deconjugation of primary bile acids, a crucial gateway reaction for all subsequent secondary bile acid formation.[1][2][3] These secondary bile acids act as signaling molecules, interacting with host receptors like the Farnesoid X Receptor (FXR) to regulate metabolic and immune processes.[1][4] To investigate the precise roles of microbially-produced bile acids, specific and potent tools are required to modulate their production.

This compound is a potent, covalent, and gut-restricted pan-inhibitor of bacterial BSHs.[1][5] Developed through rational design, it features a bile acid core for recognition by the enzyme's active site and an electrophilic alpha-fluoromethyl ketone (α-FMK) "warhead" that irreversibly modifies the catalytic cysteine residue.[1][2] Its ability to inhibit a broad range of BSH enzymes from both Gram-positive and Gram-negative bacteria makes it an invaluable chemical probe for elucidating the causal relationship between gut microbial bile acid metabolism and host physiology. This guide provides a comprehensive overview of this compound, including its mechanism, quantitative data, experimental protocols, and applications.

Mechanism of Action

This compound functions as an irreversible, covalent inhibitor that targets the highly conserved catalytic cysteine residue (Cys2) within the active site of bile salt hydrolases.[1][2] The enzyme's natural function involves a nucleophilic attack by this cysteine on the amide bond of a conjugated bile acid, leading to its hydrolysis.[2][4] The design of this compound leverages this mechanism. The inhibitor's bile acid-like scaffold directs it to the BSH active site. Once positioned, the electrophilic α-FMK warhead reacts with the nucleophilic thiol group of the Cys2 residue, forming a stable covalent bond.[1] This permanent modification inactivates the enzyme, effectively blocking the deconjugation of bile acids. Its selectivity for BSHs has been demonstrated, with no significant activity against key host bile acid receptors like FXR and GP-BAR (TGR5) at concentrations up to 100 µM.[6]

Data Presentation

The potency of this compound has been quantified against both purified recombinant enzymes and in live bacterial cultures. The following tables summarize the key inhibitory concentration (IC₅₀) values and in vivo study parameters.

Table 1: In Vitro Inhibitory Activity of this compound against Recombinant BSHs

| Target Enzyme Source | Bacterial Type | IC₅₀ (nM) | Reference(s) |

| Bifidobacterium longum | Gram-positive | 108 | [1][5][6] |

| Bacteroides thetaiotaomicron | Gram-negative | 427 | [1][5][6] |

Table 2: Inhibitory Activity of this compound in Growing Bacterial Cultures

| Bacterial Species | Bacterial Type | IC₅₀ (nM) | Reference(s) |

| Bifidobacterium adolescentis | Gram-positive | 237 | [5] |

| Bacteroides thetaiotaomicron | Gram-negative | 1070 | [5] |

Table 3: In Vivo Administration and Effects of this compound

| Parameter | Details | Reference(s) |

| Animal Model | C57BL/6 mice | [1] |

| Dosage | 10 mg/kg | [1][5][6] |

| Administration Route | Single oral gavage | [1][5] |

| Observed Effects | - Decreased BSH activity in feces- Decreased levels of deconjugated bile acids in feces | [1][2][6] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon prior research. The following are protocols for key experiments involving this compound.

Protocol 1: Recombinant BSH Inhibition Assay

This assay measures the ability of this compound to inhibit a purified BSH enzyme.

-

Enzyme Preparation: Use purified recombinant BSH from a source of interest (e.g., B. thetaiotaomicron or B. longum).

-

Inhibitor Incubation: Pre-incubate the recombinant BSH (e.g., 1 µM) with varying concentrations of this compound (or a fixed concentration, e.g., 100 µM for single-point screening) for 30 minutes at 37°C in a suitable reaction buffer.[1][2]

-

Substrate Addition: Initiate the enzymatic reaction by adding a mixture of conjugated bile acid substrates. A representative mixture for mouse studies could include TβMCA, TCA, TUDCA, and TDCA at a final concentration of 100 µM.[1]

-

Reaction Monitoring: Monitor the deconjugation of bile acids over a time course (e.g., up to 21 hours) by taking aliquots at various intervals.[1]

-

Quantification: Quench the reaction in the aliquots (e.g., with acetonitrile) and analyze the samples by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to quantify the formation of deconjugated bile acids.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: BSH Inhibition Assay in Growing Bacterial Cultures

This assay assesses the potency of this compound in the context of live bacteria.

-

Bacterial Culture: Grow BSH-producing bacterial strains of interest (e.g., B. adolescentis, B. thetaiotaomicron) to the pre-logarithmic phase in appropriate anaerobic culture conditions.[1][2]

-

Treatment: In an anaerobic chamber, simultaneously add this compound (at various concentrations) and a mixture of conjugated bile acids (e.g., 100 µM final concentration) to the bacterial cultures.[1][2]

-

Incubation and Sampling: Incubate the cultures and collect aliquots of the supernatant at different time points.

-

Analysis: Process the supernatant and analyze by UPLC-MS to measure the extent of bile acid deconjugation.

-

Data Analysis: Determine the IC₅₀ values for BSH inhibition in the context of the whole-cell environment.

Protocol 3: In Vivo BSH Inhibition and Fecal Analysis in Mice

This workflow evaluates the efficacy of this compound in a living organism.

-

Animal Dosing: Administer a single dose of this compound (10 mg/kg, typically formulated in a vehicle like corn oil) or vehicle alone to adult male C57BL/6 mice via oral gavage.[1]

-

Fecal Collection: Collect fecal pellets from individual mice at specified time points (e.g., 1 day post-gavage).[7]

-

Fecal BSH Activity Measurement:

-

Resuspend fresh fecal samples in a buffer to create a slurry.[7]

-

Incubate the slurry with a stable isotope-labeled substrate (e.g., 100 µM GCDCA-d4) for a short period (e.g., 25 minutes).[7]

-

Quench the reaction and quantify the formation of the deconjugated product by UPLC-MS.[7] This directly measures the residual BSH activity.

-

-

Fecal Bile Acid Pool Analysis:

-

From a separate aliquot of the fecal slurry, perform a bile acid extraction.

-

Analyze the extract using UPLC-MS to quantify the levels of various conjugated and deconjugated (primary and secondary) bile acids.

-

-

Data Analysis: Compare the BSH activity and the bile acid profiles between the this compound-treated group and the vehicle-treated control group to determine the in vivo efficacy of the inhibitor. A significant decrease in BSH activity and a corresponding decrease in deconjugated bile acids indicates successful inhibition.[1]

The Role of BSH in the Bile Acid Network

Bile salt hydrolases are central to the microbial transformation of bile acids in the gut. They perform the initial, rate-limiting step that enables the vast diversification of the bile acid pool by other microbial enzymes.

Conclusion

This compound is a robust and highly valuable chemical probe for studying the gut microbiome's impact on the host bile acid pool. Its covalent mechanism of action provides potent and durable inhibition of a broad spectrum of bacterial BSHs. The detailed protocols and quantitative data provided here serve as a technical resource for researchers in microbiology, metabolic diseases, and drug discovery. By enabling the specific and controlled inhibition of BSH activity, this compound allows for the direct investigation of how microbial bile acid metabolism influences host health and disease, opening new avenues for understanding the intricate host-microbiome dialogue.

References

- 1. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 2. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BSH-TRAP: Bile salt hydrolase tagging and retrieval with activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile salt hydrolase - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Bsh-IN-1: A Potent Modulator of Gut Bacterial Bile Salt Hydrolase Activity and Host Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiome's influence on host physiology is a rapidly expanding field of research, with microbial manipulation of bile acids emerging as a critical signaling nexus. Bile salt hydrolases (BSHs), enzymes produced by a wide array of gut bacteria, are gatekeepers in the transformation of host-synthesized primary bile acids into secondary bile acids. These secondary bile acids act as signaling molecules, modulating host metabolic and immune responses. Bsh-IN-1 is a potent, covalent inhibitor of gut bacterial BSHs, offering a powerful tool to investigate the causal role of BSH activity in host physiology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its impact on host signaling pathways.

Introduction: The Role of Bile Salt Hydrolases in the Gut

Primary bile acids, synthesized from cholesterol in the liver and conjugated to either taurine or glycine, are secreted into the small intestine to aid in lipid digestion.[1][2] A significant portion of these conjugated bile acids escapes reabsorption and enters the colon, where they are subject to modification by the gut microbiota.[2] The initial and rate-limiting step in this transformation is the deconjugation of the amino acid moiety, a reaction catalyzed exclusively by bacterial BSHs.[2][3] This deconjugation is a prerequisite for the subsequent formation of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[4][5]

These bacterially-produced secondary bile acids are not mere byproducts of microbial metabolism; they are potent signaling molecules that interact with host receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5).[6][7] Through these interactions, gut bacterial BSH activity influences a wide range of host physiological processes, including:

-

Lipid and Cholesterol Metabolism: BSH activity has been linked to reduced serum cholesterol and liver triglycerides.[5][8]

-

Glucose Homeostasis: Modulation of the bile acid pool by gut microbes can impact host glucose metabolism.[4]

-

Immune Regulation: Secondary bile acids can modulate both innate and adaptive immunity.[2][7]

-

Circadian Rhythms: Microbial metabolism of bile acids has been shown to influence the expression of host circadian rhythm genes.[5][8]

Given the central role of BSHs, the ability to specifically inhibit their activity in the complex gut environment is crucial for elucidating the precise functions of microbially-modified bile acids in health and disease.

This compound: A Covalent Pan-Inhibitor of Bile Salt Hydrolases

This compound is a rationally designed, potent, and covalent inhibitor of a broad range of gut bacterial BSHs.[2][9] It features an alpha-fluoromethyl ketone (FMK) "warhead" that covalently modifies the catalytic cysteine residue in the active site of BSH enzymes.[2][10] This covalent mechanism of action provides high potency and selectivity, even in the presence of high concentrations of native bile acid substrates found in the gut.[2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against BSHs from various Gram-positive and Gram-negative bacteria, both as recombinant enzymes and in growing bacterial cultures.

| Target | Assay Type | IC50 (nM) | Reference |

| Bifidobacterium longum BSH (Gram-positive) | Recombinant Enzyme | 108 | [9] |

| Bacteroides thetaiotaomicron BSH (Gram-negative) | Recombinant Enzyme | 427 | [9] |

| Bifidobacterium adolescentis (Gram-positive) | Growing Culture | 237 | [9] |

| Bacteroides thetaiotaomicron (Gram-negative) | Growing Culture | 1070 | [9] |

| In Vivo Effects of this compound in Mice | |

| Parameter | Observation |

| BSH Activity in Feces | Decreased |

| Deconjugated Bile Acid Levels in Feces | Decreased |

| Gut Bacterial Community Composition | Not significantly affected |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity and effects of this compound.

In Vitro Inhibition of Recombinant BSH

This protocol details the screening of this compound against purified recombinant BSH enzymes.

Materials:

-

Purified recombinant BSH from B. thetaiotaomicron and B. longum.

-

This compound (and other test compounds).

-

Assay Buffer (e.g., 0.1 M NaH2PO4, pH 6.5).

-

Substrate: A mixture of taurine-conjugated bile acids (e.g., 100 µM final concentration).

-

Quenching and Extraction Solution (e.g., acidified ethyl acetate).

-

UPLC-MS system for analysis.

Procedure:

-

Pre-incubate the recombinant BSH enzyme with this compound (e.g., at 100 µM) in assay buffer for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the conjugated bile acid substrate mixture.

-

Allow the reaction to proceed for a set time (e.g., 18 hours).

-

Quench the reaction and extract the bile acids by acidifying the solution (e.g., to pH 1 with 6 M HCl) and adding an organic solvent.

-

Analyze the formation of deconjugated bile acid product by UPLC-MS to determine the extent of inhibition.

-

For IC50 determination, perform the assay with a serial dilution of this compound.

Inhibition of BSH Activity in Bacterial Cultures

This protocol assesses the potency of this compound in growing cultures of BSH-producing bacteria.

Materials:

-

Bacterial strains (e.g., B. thetaiotaomicron, B. fragilis, B. vulgatus, L. plantarum, C. perfringens, B. adolescentis).

-

Appropriate anaerobic growth medium (e.g., BHI+).

-

This compound.

-

Mixture of taurine-conjugated bile acids (e.g., 100 µM final concentration).

-

Anaerobic chamber or jars.

-

UPLC-MS system.

Procedure:

-

Dilute bacterial cultures to the pre-log phase (e.g., OD600 of 0.1) in fresh anaerobic medium.

-

Simultaneously add this compound (e.g., at 100 µM) and the conjugated bile acid mixture to the cultures.

-

Incubate the cultures anaerobically at 37°C for a defined period (e.g., 21 hours).

-

At the end of the incubation, determine cell viability by plating serial dilutions on appropriate agar plates (colony-forming units).

-

Extract bile acids from the culture supernatant and analyze the deconjugation of bile acids by UPLC-MS.

-

For IC50 determination, use a range of this compound concentrations.

In Vivo Evaluation in a Mouse Model

This protocol describes the administration of this compound to mice to assess its in vivo efficacy.

Materials:

-

C57BL/6 mice.

-

This compound formulated for oral gavage.

-

Metabolic cages for feces and urine collection.

-

UPLC-MS for bile acid analysis.

-

16S rRNA gene sequencing for microbiota analysis.

Procedure:

-

Acclimate mice to their housing conditions.

-

Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

-

Collect fecal samples at various time points post-administration.

-

Homogenize fecal samples in an appropriate buffer.

-

Measure BSH activity in the fecal homogenates using an in vitro assay as described in section 3.1, using the fecal slurry as the enzyme source.

-

Extract and quantify the levels of conjugated and deconjugated bile acids in the fecal samples using UPLC-MS.

-

(Optional) Analyze the gut microbial community composition from fecal samples using 16S rRNA gene sequencing to assess any off-target effects on the microbiota.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound.

Bile Acid Metabolism Pathway

Caption: Overview of host and microbial bile acid metabolism.

Mechanism of this compound Action

Caption: Covalent inhibition of BSH by this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating this compound efficacy.

Impact of BSH Inhibition on Host Signaling

Caption: Downstream effects of BSH inhibition on host signaling.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical tools available to microbiome researchers. Its ability to potently and selectively inhibit a broad range of gut bacterial BSHs in a covalent manner provides a means to directly probe the consequences of this key enzymatic activity in the complex gut ecosystem. The data presented here demonstrate its efficacy both in vitro and in vivo, highlighting its potential to modulate the bile acid pool and, consequently, host metabolic signaling.

Future research utilizing this compound and similar gut-restricted inhibitors will be instrumental in:

-

Deconvoluting the specific roles of different secondary bile acids in various physiological and pathological processes.

-

Understanding the interplay between BSH activity, the gut microbiota composition, and host health.

-

Exploring the therapeutic potential of BSH inhibition in metabolic diseases, inflammatory bowel disease, and certain cancers where bile acid signaling is dysregulated.

This technical guide provides a foundational resource for researchers and drug development professionals seeking to leverage this compound as a tool to unravel the intricate communication between the gut microbiome and its host.

References

- 1. Development of a Covalent Inhibitor of Gut Bacterial Bile Salt Hydrolases – MIT Center for Microbiome DEV [sites.mit.edu]

- 2. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 3. Bacterial bile salt hydrolase: an intestinal microbiome target for enhanced animal health | Animal Health Research Reviews | Cambridge Core [cambridge.org]

- 4. A selective gut bacterial bile salt hydrolase alters host metabolism | eLife [elifesciences.org]

- 5. Bacterial bile salt hydrolase in host metabolism: Potential for influencing gastrointestinal microbe-host crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Bile salt hydrolase - Wikipedia [en.wikipedia.org]

- 8. Regulation of host weight gain and lipid metabolism by bacterial bile acid modification in the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of a covalent inhibitor of gut bacterial bile salt hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Bsh-IN-1: An In Vivo Experimental Protocol for the Inhibition of Gut Bacterial Bile Salt Hydrolases

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the in vivo evaluation of Bsh-IN-1, a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs). This compound serves as a critical tool for investigating the role of microbial bile acid metabolism in host physiology. The following sections detail the necessary protocols for animal handling, inhibitor administration, and downstream analysis of fecal samples to quantify BSH activity and alterations in the bile acid pool. Furthermore, this document presents key quantitative data from a representative study and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

Bile salt hydrolases (BSHs) are enzymes produced by gut bacteria that play a crucial gateway role in the metabolism of bile acids.[1] They catalyze the deconjugation of primary bile acids secreted by the host, a necessary step for their subsequent transformation into secondary bile acids by other members of the gut microbiota. These bile acids act as signaling molecules that modulate host metabolic and immune responses through receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

This compound is a covalent, pan-inhibitor of BSHs designed to be gut-restricted, minimizing systemic exposure and off-target effects.[2][3] By inhibiting BSH activity, this compound allows for the controlled manipulation of the gut bile acid pool, making it an invaluable tool for elucidating the causal roles of specific bile acid species in host health and disease.

Quantitative Data Summary

The following tables summarize the quantitative data from a key in vivo study utilizing this compound in a murine model.

Table 1: In Vivo Efficacy of this compound on Fecal BSH Activity

| Time Point (post-gavage) | BSH Activity Inhibition (%) vs. Vehicle | Statistical Significance (p-value) |

| 24 hours | ~75% | < 0.05 |

| 36 hours | ~60% | < 0.05 |

| 48 hours | Activity returns to baseline | Not significant |

Data derived from a single 10 mg/kg oral gavage of this compound in C57BL/6 mice. Fecal BSH activity was measured by monitoring the deconjugation of a deuterated bile acid substrate.[1]

Table 2: Modulation of Fecal Bile Acid Composition 24 Hours Post-Bsh-IN-1 Administration

| Bile Acid Species | Vehicle Control (pmol/mg feces) | This compound Treated (pmol/mg feces) | Fold Change | Statistical Significance (p-value) |

| Conjugated Bile Acids | ||||

| Tauro-β-muricholic acid (T-β-MCA) | ~10 | ~40 | ~4.0 | < 0.05 |

| Taurocholic acid (TCA) | ~5 | ~25 | ~5.0 | < 0.05 |

| Deconjugated Bile Acids | ||||

| Cholic acid (CA) | ~30 | ~15 | ~0.5 | < 0.05 |

| Deoxycholic acid (DCA) | ~25 | ~10 | ~0.4 | < 0.05 |

| Lithocholic acid (LCA) | ~5 | < 2 | < 0.4 | < 0.05 |

Data are approximate values derived from published graphical representations in Adhikari et al., 2020, Nat Chem Biol, and are intended for illustrative purposes.[1] A single 10 mg/kg oral gavage of this compound was administered to C57BL/6 mice.

Table 3: In Vitro Selectivity and Potency of this compound

| Target | IC50 (nM) | Notes |

| B. longum BSH (Gram-positive) | 108 | Potent inhibition of a representative Gram-positive BSH.[4] |

| B. theta BSH (Gram-negative) | 427 | Potent inhibition of a representative Gram-negative BSH.[4] |

| Farnesoid X Receptor (FXR) | > 100,000 | Selective for BSH over the host bile acid receptor FXR.[2] |

| G protein-coupled bile acid receptor (TGR5) | > 100,000 | Selective for BSH over the host bile acid receptor TGR5.[2] |

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the vehicle solution by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Weigh the required amount of this compound to achieve a final dosing concentration of 1 mg/mL (for a 10 mg/kg dose in a 25 g mouse, the dosing volume will be 250 µL).

-

Add the DMSO to the this compound and vortex until fully dissolved.

-

Sequentially add the PEG300, Tween-80, and Saline, vortexing thoroughly after each addition.

-

If precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.

-

Prepare the formulation fresh on the day of the experiment.

In Vivo Administration of this compound by Oral Gavage

Animals:

-

C57BL/6 mice (male, 8-12 weeks old) are a commonly used strain for this type of study.

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

-

This compound formulation (1 mg/mL)

-

Vehicle control solution

-

Animal scale

-

Sterile oral gavage needles (20-22 gauge, with a ball tip)

-

1 mL syringes

Procedure:

-

Weigh each mouse to determine the precise dosing volume (10 µL/g for a 10 mg/kg dose).

-

Gently restrain the mouse by scruffing the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Insert the gavage needle into the mouth, passing it over the tongue and gently down the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle is correctly positioned, slowly administer the this compound formulation or vehicle control.

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress for a few minutes after the procedure.

Fecal Sample Collection and Processing

Procedure:

-

At designated time points (e.g., 0, 24, 36, 48 hours post-gavage), place individual mice in clean cages without bedding for fecal collection.

-

Collect fresh fecal pellets as they are produced.

-

Immediately snap-freeze the fecal samples in liquid nitrogen and store them at -80°C until analysis.

Measurement of Fecal BSH Activity

Materials:

-

Frozen fecal samples

-

Phosphate-buffered saline (PBS), ice-cold

-

Deuterated conjugated bile acid substrate (e.g., GCDCA-d4)

-

Acetonitrile with an internal standard

-

Homogenizer or bead beater

-

Centrifuge

-

UPLC-MS/MS system

Procedure:

-

Weigh a portion of the frozen fecal sample (e.g., 50 mg).

-

Homogenize the fecal sample in ice-cold PBS.

-

Add the deuterated conjugated bile acid substrate to the fecal homogenate and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the debris.

-

Analyze the supernatant by UPLC-MS/MS to quantify the formation of the deconjugated deuterated bile acid product.

-

Calculate BSH activity as the rate of product formation per unit of fecal mass.

Quantification of Fecal Bile Acid Profile

Materials:

-

Frozen fecal samples

-

Methanol

-

Internal standards for various bile acids

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system

Procedure:

-

Homogenize a weighed portion of the frozen fecal sample in methanol containing a suite of internal standards.

-

Centrifuge the homogenate and collect the supernatant.

-

The extract can be further purified using SPE if necessary.

-

Analyze the final extract by LC-MS/MS to quantify the concentrations of individual conjugated and deconjugated bile acids.

-

Normalize the bile acid concentrations to the initial fecal mass.

Visualizations

Signaling Pathway

Caption: Signaling pathway of BSH inhibition by this compound.

Experimental Workflow

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Bsh-IN-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bsh-IN-1, a potent and covalent inhibitor of gut bacterial bile salt hydrolases (BSHs), in various mouse models. This document outlines the mechanism of action, experimental protocols, expected outcomes, and relevant signaling pathways to facilitate the investigation of the therapeutic potential of BSH inhibition in metabolic diseases, inflammatory bowel disease (IBD), and liver cancer.

Mechanism of Action

This compound is a gut-restricted small molecule that selectively and irreversibly inactivates bacterial BSHs. These enzymes, prevalent in the gut microbiome, catalyze the deconjugation of primary bile acids, a critical step in the generation of secondary bile acids. By covalently modifying the catalytic cysteine residue of BSH, this compound effectively blocks this activity, leading to an accumulation of conjugated primary bile acids and a reduction in secondary bile acids within the gastrointestinal tract and systemically.[1] This shift in the bile acid pool composition is the primary mechanism through which this compound exerts its physiological effects, primarily through the modulation of host bile acid receptors, Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro and in vivo activity of this compound and other relevant BSH inhibitors.

Table 1: In Vitro Potency of this compound

| Target BSH | Organism (Gram stain) | IC₅₀ (nM) |

| B. longum BSH | Bifidobacterium longum (Gram-positive) | 108 |

| B. theta BSH | Bacteroides thetaiotaomicron (Gram-negative) | 427 |

Data sourced from MedChemExpress and Cayman Chemical product information.[1]

Table 2: In Vivo Dosage and Administration of BSH Inhibitors in Rodent Models

| Compound | Animal Model | Dosage | Administration Route | Frequency | Key Findings |

| This compound | C57BL/6 Mice | 10 mg/kg | Oral Gavage | Single Dose | Inhibited gut bacterial BSH activity, modulated bile acid pool.[1][2] |

| AAA-10 | C57BL/6J Mice | 30 mg/kg | Oral Gavage | Daily for 5 days | Durable BSH inhibition, decreased secondary bile acids (DCA, LCA).[3] |

| Caffeic acid phenethylester, Riboflavin, Carnosic acid | Chicks | 25 mg/kg | Oral Gavage | Daily for 17 days | Increased body weight gain, altered bile acid signatures. |

Experimental Protocols

Preparation and Administration of this compound for Oral Gavage

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

PEG300 or PEG400

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal feeding needles (20-22 gauge, 1.5 inch, ball-tipped)

-

Syringes (1 mL)

Formulation Protocol:

A recommended vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. The final volume for oral gavage in mice should typically not exceed 10 mL/kg.[4]

-

Dissolve the calculated amount of this compound in DMSO to create a stock solution.

-

In a sterile tube, add the required volume of PEG300.

-

Add the this compound/DMSO stock solution to the PEG300 and vortex thoroughly until the solution is clear.

-

Add Tween-80 to the mixture and vortex again.

-

Finally, add the saline to the mixture and vortex until a homogenous and clear solution is obtained.

Oral Gavage Procedure:

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[5][6] The mouse should be held in a vertical position.[6]

-

Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to ensure proper depth of insertion.[7]

-

Slowly and gently insert the ball-tipped feeding needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle. Do not force the needle. [5][6]

-

Once the needle is inserted to the pre-measured depth, administer the this compound formulation slowly and steadily.

-

After administration, gently remove the needle in the same direction it was inserted.

-

Monitor the mouse for any signs of distress after the procedure.

Assessment of BSH Activity and Bile Acid Profiling

This protocol outlines the methods for determining the efficacy of this compound by measuring BSH activity and analyzing the bile acid pool in fecal and plasma samples.

Fecal Sample Collection and BSH Activity Assay:

-

Collect fresh fecal pellets from mice at designated time points before and after this compound administration.

-

Homogenize the fecal pellets in a suitable buffer (e.g., PBS).

-

Incubate the fecal homogenate with a conjugated bile acid substrate (e.g., tauro-chenodeoxycholic acid, TCDCA).

-

Measure the rate of deconjugation by quantifying the formation of the unconjugated bile acid (chenodeoxycholic acid, CDCA) over time using liquid chromatography-mass spectrometry (LC-MS).[2]

Bile Acid Extraction and Analysis from Feces and Plasma:

-

Feces: Homogenize fecal samples in an extraction solvent (e.g., 5% ammonium-ethanol aqueous solution).[8]

-

Plasma: Perform protein precipitation by adding an organic solvent like methanol or acetonitrile to the plasma sample.[9]

-

Centrifuge the samples to pellet solid debris or precipitated proteins.

-

Collect the supernatant containing the bile acids.

-

Analyze the bile acid composition and concentration using targeted LC-MS/MS methods.[10][11][12]

Gut Microbiome Analysis

This protocol describes the analysis of gut microbial community changes in response to this compound treatment.

-

Collect fecal samples at baseline and at various time points after this compound administration.

-

Extract microbial DNA from the fecal samples using a commercially available kit.

-

Perform 16S rRNA gene sequencing to determine the composition and diversity of the gut microbiota.

-

Analyze the sequencing data to identify changes in the abundance of specific bacterial taxa, particularly those known to possess BSH activity.

Application in Mouse Models

A. Metabolic Diseases (Obesity, Type 2 Diabetes, NAFLD)

Rationale: Inhibition of BSH is expected to increase the levels of conjugated primary bile acids, which can act as antagonists of the farnesoid X receptor (FXR) in the intestine.[13][14] This can lead to improved glucose homeostasis and reduced diet-induced obesity.

Experimental Design:

-

Mouse Model: Diet-induced obesity (DIO) C57BL/6 mice fed a high-fat diet.

-

Treatment: Administer this compound (e.g., 10-30 mg/kg, daily oral gavage) or vehicle control.

-

Duration: 4-12 weeks.

-

Key Readouts:

-

Body weight and food intake.

-

Glucose tolerance and insulin sensitivity (GTT, ITT).

-

Serum lipid profile (cholesterol, triglycerides).

-

Liver histology (for NAFLD assessment).

-

Fecal and plasma bile acid profiles.

-

Gut microbiome composition.

-

B. Inflammatory Bowel Disease (IBD)

Rationale: The altered bile acid pool resulting from BSH inhibition can modulate intestinal inflammation. Some secondary bile acids are pro-inflammatory, so their reduction may be beneficial.

Experimental Design:

-

Mouse Model: Dextran sulfate sodium (DSS)-induced colitis model.

-

Treatment: Administer this compound or vehicle control prior to and during DSS administration.

-

Duration: 7-10 days.

-

Key Readouts:

-

Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding).

-

Colon length and histology.

-

Myeloperoxidase (MPO) activity in colon tissue.

-

Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue.

-

Fecal bile acid profile.

-

C. Liver Cancer

Rationale: Certain secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), have been implicated in promoting hepatocellular carcinoma (HCC). Reducing their levels through BSH inhibition may have anti-tumor effects.

Experimental Design:

-

Mouse Model: Diethylnitrosamine (DEN)-induced HCC model.

-

Treatment: Administer this compound or vehicle control during the tumor promotion phase.

-

Duration: Several months, depending on the model.

-

Key Readouts:

-

Liver tumor number and size.

-

Liver histology.

-

Serum levels of liver injury markers (ALT, AST).

-

Expression of genes involved in cell proliferation and apoptosis in liver tissue.

-

Fecal and plasma bile acid profiles, specifically monitoring DCA and LCA levels.

-

Signaling Pathways and Visualizations

Inhibition of BSH by this compound primarily impacts two key signaling pathways by altering the composition of the bile acid pool.

1. Farnesoid X Receptor (FXR) Signaling Pathway:

Primary conjugated bile acids are generally weaker agonists or even antagonists of FXR compared to unconjugated and secondary bile acids. By increasing the ratio of conjugated to unconjugated bile acids, this compound can modulate FXR signaling, particularly in the intestine. This can influence the expression of genes involved in bile acid, lipid, and glucose metabolism.[15][16][17]

Caption: this compound inhibits BSH, reducing FXR activation in enterocytes.

2. Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway:

Certain bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA), are potent agonists of TGR5. TGR5 activation is involved in regulating energy expenditure, glucose homeostasis, and inflammation. By reducing the levels of these TGR5 agonists, this compound can modulate these physiological processes.[18][19][20][21][22]

Caption: this compound reduces TGR5 activation by decreasing secondary bile acids.

Experimental Workflow for a Typical In Vivo Study:

The following diagram illustrates a general workflow for conducting an in vivo experiment with this compound in a mouse model.

Caption: General workflow for in vivo studies using this compound in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. uac.arizona.edu [uac.arizona.edu]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. research.fsu.edu [research.fsu.edu]

- 8. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]